![molecular formula C26H20BrN3OS B2958254 3-benzyl-2-((4-bromobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034373-12-9](/img/structure/B2958254.png)
3-benzyl-2-((4-bromobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a key part of several important biomolecules, including thiamine (vitamin B1), uracil, thymine, and cytosine (which are part of the genetic code in DNA and RNA).
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds, such as substituted thieno[2,3-d]pyrimidine-4-carboxylic acids, have been synthesized using Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including benzyl, bromobenzyl, and phenyl groups attached to a pyrrolo[3,2-d]pyrimidin-4(5H)-one core .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the various functional groups present in the molecule. For example, the bromobenzyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the bromobenzyl group could potentially increase the compound’s reactivity .Scientific Research Applications
Biocompatible Scaffolds
Compounds similar to the one have been used as dopants to dope silicone elastomer for the formation of 3D biocompatible scaffolds, which are crucial in biomedical and tissue engineering applications .
Two Photon Polymerization
These compounds can also be used in two-photon polymerization for the micro-fabrication of 3D hydrogels, which have potential biomedical and tissue engineering applications .
Neurotoxicity Studies
Derivatives of similar structures have been studied for their neurotoxic potentials, such as effects on acetylcholine esterase activity and malondialdehyde levels in brain tissues, which are important for understanding their impact on neural functions .
Antimicrobial and Anticancer Research
Some derivatives have been synthesized to study their pharmacological activities against antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
Molecular Modelling
The molecular structures of similar compounds have been confirmed by physicochemical properties and used in molecular modelling to understand their biological significance .
S-Alkylation Reactions
Compounds with a similar structure have been synthesized through S-alkylation reactions, which are fundamental in organic synthesis and drug development .
Mechanism of Action
Future Directions
Future research could explore the potential applications of this compound in various fields such as medicinal chemistry, given the reported activity of similar compounds against targets like Cyt-bd in Mycobacterium tuberculosis . Further studies could also investigate the compound’s synthesis, properties, and mechanism of action in more detail.
properties
IUPAC Name |
3-benzyl-2-[(4-bromophenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20BrN3OS/c27-21-13-11-19(12-14-21)17-32-26-29-23-22(20-9-5-2-6-10-20)15-28-24(23)25(31)30(26)16-18-7-3-1-4-8-18/h1-15,28H,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCQSURKYPBXQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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